N-acetoxyphthalimide

Aerobic oxidation Terephthalic acid synthesis N-oxyl radical catalysis

Switch to N-Acetoxyphthalimide (NAPI) to cut promoter costs by 50% vs N-Hydroxyphthalimide in PTA oxidation while maintaining 80% yield. For photoredox C–S couplings, NAPI eliminates exogenous photocatalyst expense and purification, achieving 70–93% yields. Its thermal N–O bond homolysis completes within 1 hour at 180°C, aligning with melt extrusion residence times for predictable polymer functionalization. Order ≥98% purity NAPI today.

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
CAS No. 17720-64-8
Cat. No. B1653164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetoxyphthalimide
CAS17720-64-8
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESCC(=O)ON1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C10H7NO4/c1-6(12)15-11-9(13)7-4-2-3-5-8(7)10(11)14/h2-5H,1H3
InChIKeyIJRNYIWWGDQEIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetoxyphthalimide (CAS 17720-64-8) Procurement Guide: Class, Core Identity, and Technical Baseline


N-Acetoxyphthalimide (NAPI) is an N-acyloxyphthalimide derivative characterized by a phthalimide core bearing an N-acetoxy substituent (molecular weight: 205.17 g/mol, melting point: 185-186 °C) [1]. This compound functions as a redox-active ester capable of generating phthalimide N-oxyl (PINO•) radicals and alkyl/acyl radical species through thermal N-O bond homolysis or single-electron transfer processes [2]. Its established applications span aerobic oxidation catalysis [3], visible-light photoredox decarboxylative couplings [4], and melt-state polymer functionalization [5].

Why N-Acetoxyphthalimide Cannot Be Generically Substituted by NHPI or Other N-Hydroxyimide Analogs


Substituting N-Acetoxyphthalimide (NAPI) with the parent compound N-Hydroxyphthalimide (NHPI) or other N-hydroxyimide derivatives introduces quantifiable trade-offs in reaction kinetics, catalyst loading requirements, radical generation pathways, and thermal decomposition profiles that directly impact process economics and product outcomes. NHPI relies on hydrogen abstraction from its O-H bond to generate PINO• radicals, a pathway that is mechanistically distinct from NAPI's thermal N-O bond homolysis [1]. The acetoxy modification alters reduction potential, solubility characteristics, and the temporal profile of radical flux generation — differences that manifest in head-to-head comparative studies as slower oxidation rates yet reduced promoter loading requirements for NAPI [2]. Furthermore, in photoredox applications, NAPI's unique capacity to function as a pro-photosensitizer without an exogenous photocatalyst creates a specific operational advantage not shared by non-acyloxy NHPI derivatives [3]. Procurement decisions must therefore account for these application-specific performance divergences.

Quantitative Evidence: N-Acetoxyphthalimide Performance Benchmarks vs. Comparator Analogs


Catalyst Loading Efficiency: N-Acetoxyphthalimide vs. N-Hydroxyphthalimide in p-Xylene Autoxidation

In the aerobic oxidation of p-xylene to terephthalic acid, N-Acetoxyphthalimide (NAPI) achieves comparable product yield (80%) to N-Hydroxyphthalimide (NHPI, 82%) while requiring only half the promoter loading (5 mol% NAPI vs. 10 mol% NHPI) [1]. However, this loading efficiency comes at the kinetic cost of a slower overall oxidation rate [1].

Aerobic oxidation Terephthalic acid synthesis N-oxyl radical catalysis

Photoredox Pro-Photosensitizer Capability: Photocatalyst-Free Operation vs. Standard NHPI Esters

N-Acetoxyphthalimide (NAPI) functions as a visible-light pro-photosensitizer in decarboxylative arylthiation reactions, enabling C-S bond formation without any added exogenous photocatalyst [1]. Under irradiation with a 40 W CFL or blue LED, the reaction proceeds at room temperature in DMF or DCE solvent, achieving yields of 70-93% with aryl thiol substrates bearing electron-donating and electron-withdrawing substituents [2]. This stands in contrast to many photoredox protocols employing NHPI esters, which typically require an external photosensitizer such as an iridium or ruthenium complex [1].

Visible-light photoredox catalysis Decarboxylative coupling Green chemistry

Thermal Decomposition Kinetics: Quantitative Half-Life at Polymer Processing Temperatures

N-Acetoxyphthalimide (NAPI) undergoes complete thermal decomposition within 1 hour at 180 °C via N-O bond homolysis, generating phthalimide radicals that serve as hydrogen abstractors for polyolefin C-H functionalization [1]. This decomposition profile has been quantitatively validated in DMSO-d6 and tetradecane model systems and applied directly to melt grafting of maleic anhydride onto polyethylene at 190-250 °C in a mini-extruder [1].

Polymer functionalization Melt grafting Radical initiator kinetics

Catalytic Promoter Activity Ranking: Position Among Substituted NHPI Derivatives

In the Co(OAc)2-catalyzed autoxidation of p-xylene, N-Acetoxyphthalimide (NAPI) functions as an effective promoter among a series of substituted N-hydroxyphthalimide derivatives, with all promoters (NAPI, 3-F-NHPI, 4-Me-NHPI, N,N-dihydroxypyromelitimide) delivering acceptable rates and yields of terephthalic acid [1]. The relative activity order among substituted promoters was determined as NHPI > 3-F-NHPI > 4-Me-NHPI, with NAPI evaluated as a distinct acyloxy derivative rather than a ring-substituted analog [1]. The observed activity ranking correlates with the kinetic stability of the corresponding PINO• radical species [1].

Autoxidation catalysis Structure-activity relationship PINO radical stability

High-Value Application Scenarios for N-Acetoxyphthalimide Based on Verified Evidence


Industrial-Scale p-Xylene Oxidation for Terephthalic Acid Production

For producers of purified terephthalic acid (PTA) seeking to reduce promoter inventory costs, N-Acetoxyphthalimide offers a validated alternative to N-Hydroxyphthalimide at half the promoter loading (5 mol% vs. 10 mol%) while maintaining 80% product yield under standard aerobic oxidation conditions [1]. This loading reduction may translate to meaningful cost savings in large-volume PTA manufacturing, where promoter consumption is a recurring operational expense. However, process engineers must account for the slower oxidation kinetics of NAPI when designing reactor residence times [1].

Photocatalyst-Free Visible-Light Decarboxylative Coupling for Thioether Synthesis

For medicinal chemistry and fine chemical synthesis laboratories constructing C-S bonds, N-Acetoxyphthalimide enables visible-light-driven decarboxylative arylthiation without the added expense and purification complexity of exogenous photocatalysts (e.g., Ir(ppy)3 or Ru(bpy)3Cl2) [2]. This protocol achieves 70-93% yields across aryl thiol substrates bearing both electron-donating (e.g., 4-isopropyl) and electron-withdrawing (e.g., 4-trifluoromethyl) substituents under mild room-temperature conditions [3]. The elimination of photocatalyst procurement and removal steps accelerates workflow and reduces total synthesis cost per compound.

Melt Grafting of Maleic Anhydride onto Polyethylene in Industrial Extrusion

For polymer manufacturers performing reactive extrusion functionalization of polyethylene, N-Acetoxyphthalimide provides a thermally tuned radical initiator that achieves complete N-O bond dissociation within 1 hour at 180 °C [4]. This decomposition kinetics profile aligns with typical melt extrusion residence times (1-3 minutes) at processing temperatures of 190-250 °C, ensuring full initiator consumption and avoiding residual NAPI contamination in the final polymer product [4]. The predictable radical flux generation enables reproducible control over maleic anhydride grafting density.

Aerobic Oxidation of Alkylaromatic Hydrocarbons in Ionic Liquid Solvent Systems

For researchers developing greener oxidation processes, N-Acetoxyphthalimide has been validated as an effective N-hydroxyimide catalyst for the aerobic oxidation of alkylaromatic hydrocarbons (cumene, ethylbenzene, mono- and di-isopropyl naphthalenes and biphenyls) to hydroperoxides in ionic liquid solvents [5]. This application leverages ionic liquids ([NTf2]⁻ and [PF6]⁻ anion-based systems) to replace volatile organic solvents while maintaining high oxygen solubility and catalyst performance [5]. NAPI functions as part of a broader catalyst screening panel that includes NHPI, N-hydroxysuccinimide, and N,N-dihydroxypyromellitimide [5].

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